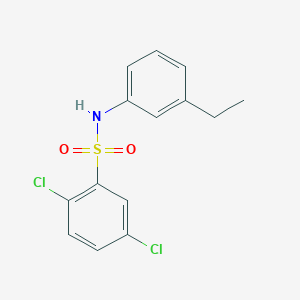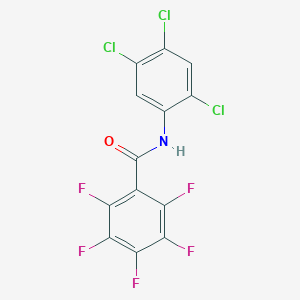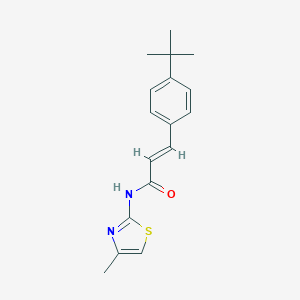![molecular formula C18H17Cl2N5O B458436 (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B458436.png)
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then functionalized with the 3,4-dichlorobenzyl and 1-ethyl groups through nucleophilic substitution reactions.
Formation of the propenamide linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the functionalized pyrazole and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17Cl2N5O |
|---|---|
Molecular Weight |
390.3g/mol |
IUPAC Name |
(E)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H17Cl2N5O/c1-2-24-11-14(8-21-24)4-6-18(26)23-15-9-22-25(12-15)10-13-3-5-16(19)17(20)7-13/h3-9,11-12H,2,10H2,1H3,(H,23,26)/b6-4+ |
InChI Key |
LEOOCHRSTVVWHY-GQCTYLIASA-N |
SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-(propionylamino)nonyl]propanamide](/img/structure/B458353.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B458355.png)


![5-bromo-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]furan-2-carboxamide](/img/structure/B458359.png)

![1-(Pentafluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458364.png)

![N-{6-[(3,3-dimethylbutanoyl)amino]hexyl}-3,3-dimethylbutanamide](/img/structure/B458368.png)

![1-(2-Fluorophenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B458371.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B458373.png)
![2-[4-(4-Bromobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B458376.png)
